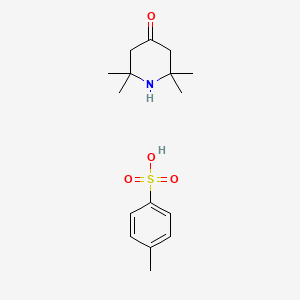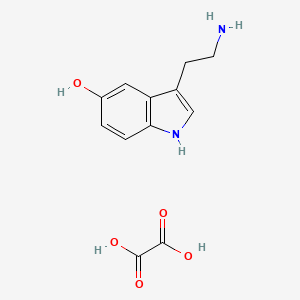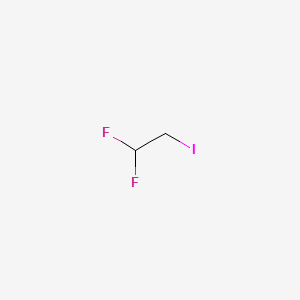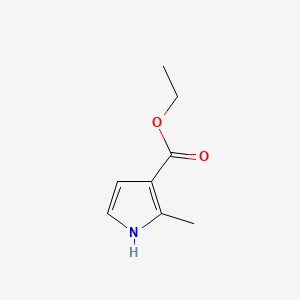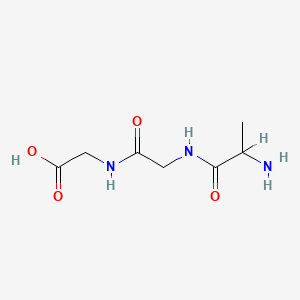
2-氯-8-硝基喹啉
描述
2-Chloro-8-nitroquinoline, also known as 2-chloro-1-nitrobenzene, is an aromatic organic compound that is used in the synthesis of various organic compounds and in scientific research. It is a colorless liquid with a sweet, pungent odor and is highly flammable. 2-Chloro-8-nitroquinoline has a wide range of applications in the chemical industry, such as in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. It is also used in the production of rubber and plastics. In addition, 2-Chloro-8-nitroquinoline has been used as an intermediate in the synthesis of various other organic compounds.
科学研究应用
Anticancer Activity
2-Chloro-8-nitroquinoline has been studied for its potential in cancer therapy. Quinoline derivatives exhibit a broad spectrum of biological responses, including anticancer properties . They can interact with various cellular targets and disrupt cancer cell proliferation. The nitro group in particular may be reduced in the hypoxic conditions of cancer cells, leading to cytotoxic compounds that can kill cancer cells.
Antioxidant Properties
The quinoline nucleus is a common feature in compounds with antioxidant activity . Antioxidants are crucial in neutralizing free radicals, which can cause oxidative stress leading to cellular damage. 2-Chloro-8-nitroquinoline could serve as a lead compound for developing new antioxidants that help protect cells from oxidative stress.
Anti-Inflammatory Applications
Quinoline derivatives, including 2-Chloro-8-nitroquinoline, have shown anti-inflammatory effects . They can modulate the inflammatory response, which is beneficial in treating conditions like arthritis and other inflammatory diseases. The modification of the quinoline structure has been a strategy to enhance these properties.
Antimicrobial and Antituberculosis Effects
The structural framework of quinoline is effective against a variety of microbial pathogens. 2-Chloro-8-nitroquinoline has potential applications in treating tuberculosis and other bacterial infections due to its antimicrobial and antituberculosis activities . Research has focused on enhancing the potency and selectivity of quinoline derivatives against mycobacterial strains.
Antimalarial Activity
Quinoline compounds have a long history in antimalarial treatments, with chloroquine being one of the most well-known examples. The introduction of a chloro group, as in 2-Chloro-8-nitroquinoline, can be crucial for the antimalarial activity, offering a pathway for developing new therapeutic agents .
Anti-SARS-CoV-2 Potential
Recent studies have explored the use of quinoline derivatives in combating SARS-CoV-2 , the virus responsible for COVID-19. The nitroquinoline structure may interfere with viral replication or protein function, providing a foundation for designing drugs to treat or prevent COVID-19 .
作用机制
Target of Action
Quinoline derivatives, to which 2-chloro-8-nitroquinoline belongs, have been found to exhibit a broad spectrum of bio-responses, including anticancer , antioxidant , anti-inflammatory , antimalarial , anti-SARS-CoV-2 , and antituberculosis activities. This suggests that 2-Chloro-8-nitroquinoline may interact with a variety of biological targets.
Mode of Action
It is known that quinoline derivatives can undergo nucleophilic and electrophilic substitution reactions . This suggests that 2-Chloro-8-nitroquinoline may interact with its targets through similar mechanisms, leading to changes in the targets’ function or activity.
Biochemical Pathways
Given the broad spectrum of bio-responses exhibited by quinoline derivatives , it can be inferred that 2-Chloro-8-nitroquinoline may affect multiple biochemical pathways, leading to downstream effects such as inhibition of inflammation, oxidation, and cell proliferation.
Pharmacokinetics
The lipophilic properties of substituents on the quinoline ring have been shown to increase the inhibitory potency and selectivity of quinoline derivatives , suggesting that the chloro and nitro groups in 2-Chloro-8-nitroquinoline may influence its bioavailability.
Result of Action
Given the broad spectrum of bio-responses exhibited by quinoline derivatives , it can be inferred that 2-Chloro-8-nitroquinoline may have diverse effects at the molecular and cellular levels, potentially including the inhibition of inflammation, oxidation, and cell proliferation.
Action Environment
It is known that the synthesis of quinoline derivatives can be influenced by various factors, including reaction conditions and the presence of catalysts . This suggests that the action of 2-Chloro-8-nitroquinoline may also be influenced by environmental factors.
属性
IUPAC Name |
2-chloro-8-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-5-4-6-2-1-3-7(12(13)14)9(6)11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJHLZFALCBCIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50312862 | |
| Record name | 2-chloro-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50312862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-8-nitroquinoline | |
CAS RN |
4225-86-9 | |
| Record name | 2-Chloro-8-nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4225-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 263744 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004225869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4225-86-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50312862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

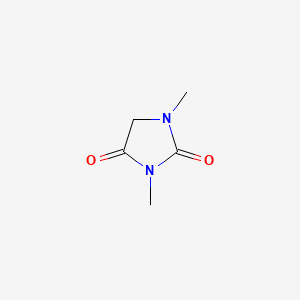

![[Leu8,des-Arg9]bradykinin](/img/structure/B1580625.png)
